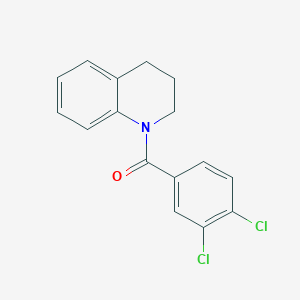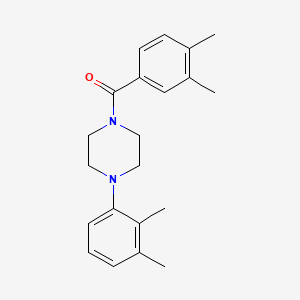
1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline, also known as DCB-THQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been proposed that 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline exerts its biological activities by inhibiting specific enzymes or proteins involved in cellular processes. For example, 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. It has also been reported to inhibit the activity of HIV reverse transcriptase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects
1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis, a type of programmed cell death, in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has been reported to modulate the expression of various genes involved in cellular processes, including cell cycle regulation, DNA repair, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. It exhibits potent biological activities at low concentrations, making it a valuable tool for studying cellular processes. However, 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline also has some limitations. It is not very soluble in water, which can make it challenging to use in aqueous-based experiments. Additionally, 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline. One potential area of research is the development of 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline analogs with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline and its potential targets. Additionally, 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline could be used as a lead compound for the development of novel therapeutic agents for the treatment of cancer, viral infections, and inflammatory diseases.
Conclusion
In conclusion, 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that has shown promising biological activities and has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The synthesis of 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is relatively straightforward, and it exhibits potent anticancer, antiviral, and antimicrobial activities. 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, but also some limitations. Future research directions include the development of 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline analogs, investigation of its mechanism of action, and the development of novel therapeutic agents based on 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline.
Synthesemethoden
The synthesis of 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 3,4-dichlorobenzoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently converted into the final product by the addition of a reducing agent such as sodium borohydride. The yield of 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline can be improved by optimizing the reaction conditions, including the reaction temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It also exhibits potent antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, 1-(3,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has been reported to possess antibacterial activity against Gram-positive and Gram-negative bacteria.
Eigenschaften
IUPAC Name |
(3,4-dichlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c17-13-8-7-12(10-14(13)18)16(20)19-9-3-5-11-4-1-2-6-15(11)19/h1-2,4,6-8,10H,3,5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMLKFNUDPPDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188681 | |
| Record name | (3,4-Dichlorophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone | |
CAS RN |
306766-50-7 | |
| Record name | (3,4-Dichlorophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306766-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)
![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)



![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)
![12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5699512.png)
![N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5699515.png)
![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5699525.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)